tert-butyl 4-[(1R)-1-hydroxyethyl]piperidine-1-carboxylate

Catalog No.
S2841035
CAS No.
1206830-71-8
M.F
C12H23NO3
M. Wt
229.32
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
tert-butyl 4-[(1R)-1-hydroxyethyl]piperidine-1-car...

CAS Number

1206830-71-8

Product Name

tert-butyl 4-[(1R)-1-hydroxyethyl]piperidine-1-carboxylate

IUPAC Name

tert-butyl 4-[(1R)-1-hydroxyethyl]piperidine-1-carboxylate

Molecular Formula

C12H23NO3

Molecular Weight

229.32

InChI

InChI=1S/C12H23NO3/c1-9(14)10-5-7-13(8-6-10)11(15)16-12(2,3)4/h9-10,14H,5-8H2,1-4H3/t9-/m1/s1

InChI Key

SQOMPUDOUGDJPH-SECBINFHSA-N

SMILES

CC(C1CCN(CC1)C(=O)OC(C)(C)C)O

Solubility

not available

Tert-butyl 4-[(1R)-1-hydroxyethyl]piperidine-1-carboxylate is a chemical compound with the molecular formula C₁₂H₂₃NO₃ and a molecular weight of approximately 235.32 g/mol. This compound is characterized by a piperidine ring substituted with a tert-butyl group and a hydroxyethyl group, making it notable for its chiral center at the carbon atom adjacent to the hydroxy group. The compound appears as a white crystalline solid and is recognized for its role in organic synthesis, particularly in the preparation of chiral molecules .

Typical of esters and amines. Common reactions include:

  • Esterification: Reacting with carboxylic acids to form new esters.
  • Hydrolysis: Under acidic or basic conditions, it can be hydrolyzed to yield the corresponding piperidine carboxylic acid and alcohol.
  • Nucleophilic Substitution: The presence of the piperidine nitrogen allows for nucleophilic substitution reactions, particularly with electrophiles.

These reactions are vital for its utility in synthesizing more complex organic compounds .

Several synthesis methods exist for tert-butyl 4-[(1R)-1-hydroxyethyl]piperidine-1-carboxylate:

  • Asymmetric Synthesis: Utilizing chiral catalysts to ensure the formation of the (R)-enantiomer during the synthesis process.
  • Direct Alkylation: Starting from piperidine derivatives, tert-butyl groups can be introduced followed by alkylation with hydroxyethyl halides.
  • Carboxylation Reactions: Involving piperidine derivatives that undergo carboxylation to introduce the carboxylate functionality.

These methods highlight the compound's versatility as a building block in organic synthesis .

Tert-butyl 4-[(1R)-1-hydroxyethyl]piperidine-1-carboxylate finds applications in:

  • Organic Synthesis: Serving as an intermediate in the production of pharmaceuticals and agrochemicals.
  • Chiral Auxiliary: Used in asymmetric synthesis to create chiral centers in other compounds.
  • Research: Employed in studies related to drug design and development due to its structural properties .

Several compounds share structural similarities with tert-butyl 4-[(1R)-1-hydroxyethyl]piperidine-1-carboxylate. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
N-Boc 4-piperidoneContains a piperidone structure without hydroxyethyl groupUsed primarily as a precursor in synthesis
Tert-butyl 4-piperidinecarboxylateLacks chirality; simpler structureMore straightforward reactivity
(S)-N-tert-butoxycarbonyl 4-(hydroxyethyl)piperidineSimilar hydroxyethyl substitution but different chiralityFocused on different enantiomeric forms

Tert-butyl 4-[(1R)-1-hydroxyethyl]piperidine-1-carboxylate stands out due to its specific chiral configuration and dual functional groups, making it particularly useful in asymmetric synthesis applications .

Molecular Structure and Stereochemistry

The compound features a six-membered piperidine ring with two substituents:

  • A tert-butyl (Boc) group at the 1-position, serving as a protecting group for the amine.
  • A 1-hydroxyethyl group at the 4-position, introducing chirality via its (1R) configuration.
FeatureDescription
Piperidine ringSaturated six-membered nitrogen-containing heterocycle
Boc protectiontert-Butyl group stabilizes the amine and enhances solubility in organic solvents
Chiral center(1R)-configuration at the hydroxyethyl carbon governs stereochemical outcomes in synthesis

The IUPAC name, tert-butyl 4-[(1R)-1-hydroxyethyl]piperidine-1-carboxylate, explicitly denotes the substituent positions and stereochemistry.

Comparative Structural Analysis

This compound distinguishes itself from related piperidine derivatives through its dual functionalization:

CompoundSubstituentsChiralityKey Applications
tert-Butyl 4-[(1R)-1-hydroxyethyl]piperidine-1-carboxylateBoc, 1R-hydroxyethylYesAlkaloid synthesis, asymmetric catalysis
N-Boc 4-piperidoneBoc, ketoneNoPrecursor for non-chiral intermediates
tert-Butyl 4-piperidinecarboxylateBoc, hydrogen (no hydroxyethyl)NoGeneral organic transformations
(S)-N-Boc-4-piperidinemethanolBoc, hydroxymethylYesPeptide synthesis, glycosidation

The (1R)-configuration enables enantioselective reactions critical to bioactive molecule synthesis.

Conformational Analysis of Piperidine Ring Systems

The piperidine ring system in tert-butyl 4-[(1R)-1-hydroxyethyl]piperidine-1-carboxylate adopts characteristic six-membered heterocyclic conformations that significantly influence molecular stability and reactivity [10] [11]. Piperidine, as a saturated six-membered ring containing one nitrogen atom and five carbon atoms in the sp³-hybridized state, exhibits conformational flexibility analogous to cyclohexane but with distinct differences due to the heteroatom presence [10] [33].

The dominant conformational state of piperidine derivatives is the chair conformation, which exists in two interconvertible forms based on the orientation of the nitrogen lone pair [10] [35]. Experimental evidence from conformer-specific vacuum ultraviolet mass-analyzed threshold ionization spectroscopy demonstrates that the chair form with equatorial nitrogen-hydrogen orientation represents the global minimum in the neutral ground state [35]. The chair conformation with axial nitrogen-hydrogen arrangement exhibits reduced stability by approximately 0.72 kilocalories per mole in the gas phase [10] [35].

Detailed conformational analysis reveals that the piperidine chair conformer possesses specific geometric parameters characterized by puckering amplitude values ranging from 0.553 to 0.581 Ångströms [11] [12]. The phase angle theta typically measures between 168.8 and 175.6 degrees, indicating deviation from perfect chair geometry due to the heterocyclic nature of the ring system [11] [12]. These structural parameters reflect the influence of shorter carbon-nitrogen bond lengths compared to carbon-carbon bonds, as well as the spatial requirements of the nitrogen lone pair electrons [11].

Conformer TypePuckering Amplitude Q (Å)Phase Angle θ (degrees)Relative Stability
Chair (Equatorial NH)0.553-0.581168.8-175.6Most stable in gas phase
Chair (Axial NH)0.553-0.581168.8-175.6Less stable by 0.72 kcal/mol
Half-Chair0.513127.5Common in lactams
Twisted Boat0.66289.5Least stable

Alternative conformational states include the half-chair and twisted boat forms, though these represent higher energy configurations [11] [12]. The half-chair conformation, characterized by a puckering amplitude of 0.513 Ångströms and phase angle of 127.5 degrees, becomes prevalent when the carbon atom in the alpha position to the nitrogen adopts sp² hybridization [11]. Twisted boat conformations exhibit the highest puckering amplitude at 0.662 Ångströms with a phase angle of 89.5 degrees, representing the least thermodynamically favorable arrangement [12].

The conformational preference of piperidine rings is significantly influenced by substituent effects and hybridization states of adjacent atoms [11] [32]. Substitution patterns on the piperidine ring regulate conformational flexibility through steric and electronic interactions [12] [32]. The presence of electron-withdrawing groups or changes in hybridization at carbon atoms adjacent to nitrogen can shift the conformational equilibrium toward alternative geometries [11] [32].

Fluorinated piperidine derivatives demonstrate unique conformational behavior attributed to delocalization forces including charge-dipole interactions and hyperconjugation effects [32]. Computational investigations reveal that solvation and solvent polarity play major roles in determining conformational preferences, particularly for charged species in highly polar environments [32]. The molecular dipole moment significantly impacts conformer stabilization energies in polar solutions, with conformers possessing larger dipole moments experiencing enhanced stabilization [32].

Chiral Center Configuration at C-1 Position

The stereochemical configuration at the C-1 position of the hydroxyethyl substituent in tert-butyl 4-[(1R)-1-hydroxyethyl]piperidine-1-carboxylate follows the Cahn-Ingold-Prelog priority system for absolute stereochemical assignment [15] [17] [37]. This systematic approach provides unambiguous designation of stereogenic centers using the rectus (R) or sinister (S) descriptors based on atomic number priorities and spatial arrangements [15] [17] [37].

The Cahn-Ingold-Prelog system establishes priority assignments for the four substituents attached to the chiral carbon center based on atomic number rankings [15] [17] [37]. The highest priority designation is assigned to atoms with the greatest atomic number, while the lowest priority corresponds to atoms with the smallest atomic number [15] [17] [37]. When atoms directly bonded to the stereogenic center possess identical atomic numbers, the priority determination extends to atoms farther along the substituent chains until a point of difference is identified [17] [37].

For the (1R)-1-hydroxyethyl chiral center, the priority assignment follows established protocols [15] [17] [19]. The hydroxyl group receives the highest priority (number 1) due to oxygen possessing the highest atomic number of 8 among the directly attached atoms [15] [17]. The carbon atom of the piperidine ring receives priority number 2, representing the second highest atomic number connection [15] [17]. The methyl group obtains priority number 3, while the hydrogen atom receives the lowest priority (number 4) corresponding to atomic number 1 [15] [17].

Priority RankSubstituentAtomic NumberReasoning
1Hydroxyl group (-OH)8Highest atomic number (oxygen)
2Carbon of piperidine ring6Secondary consideration based on connectivity
3Methyl group (-CH₃)6Lowest priority among carbon substituents
4Hydrogen atom (-H)1Lowest atomic number overall

The spatial arrangement determination requires positioning the lowest priority group (hydrogen) away from the observer [15] [17] [18]. Subsequently, tracing a circular path from priority 1 through priority 2 to priority 3 reveals the directional orientation [15] [17] [18]. A clockwise progression corresponds to the rectus (R) configuration, while a counterclockwise progression indicates the sinister (S) configuration [15] [17] [18].

The (1R) designation in tert-butyl 4-[(1R)-1-hydroxyethyl]piperidine-1-carboxylate indicates that the circular progression from hydroxyl group through piperidine carbon to methyl group proceeds in a clockwise direction when the hydrogen atom is oriented away from the observer [15] [17] [19]. This absolute configuration specification provides crucial information regarding the three-dimensional spatial arrangement of atoms around the stereogenic center [19] [22].

Stereochemical configuration significantly influences biological activity and molecular interactions through specific spatial arrangements that affect binding affinities and selectivity profiles [19] [22]. The (1R) configuration represents one of two possible enantiomeric forms, with the alternative (1S) configuration constituting the non-superimposable mirror image [15] [17]. These enantiomeric relationships result in identical physical and chemical properties in achiral environments but exhibit distinct behaviors in chiral biological systems [17] [22].

Carbamate Protection Mechanism of tert-Butoxycarbonyl Group

The tert-butoxycarbonyl protecting group represents one of the most widely employed carbamate protection strategies for amino functionalities in synthetic organic chemistry [23] [24] [26]. The tert-butoxycarbonyl group provides stable protection for nitrogen atoms while remaining compatible with diverse reaction conditions and facilitating selective deprotection under acidic environments [23] [24] [29].

Installation of the tert-butoxycarbonyl protecting group typically employs di-tert-butyl dicarbonate as the electrophilic reagent in combination with appropriate base systems [23] [24] [27]. The protection mechanism initiates through nucleophilic attack of the amine nitrogen on the carbonyl carbon of di-tert-butyl dicarbonate, forming a tetrahedral intermediate [24] [26] [27]. This initial step involves breaking of the carbonate bond with simultaneous elimination of tert-butyl carbonate, which subsequently decomposes to carbon dioxide and tert-butoxide [24] [26] [27].

The mechanistic pathway proceeds through a nucleophilic acyl substitution mechanism characterized by formation and collapse of the tetrahedral intermediate [24] [26] [27]. The base component facilitates proton abstraction from the positively charged nitrogen center, yielding the stable N-tert-butoxycarbonyl carbamate product [24] [26] [27]. The reaction generates carbon dioxide gas as a byproduct, requiring consideration of gas evolution during synthetic procedures [24] [26].

Deprotection of tert-butoxycarbonyl groups occurs readily under acidic conditions, most commonly employing trifluoroacetic acid in dichloromethane solution [23] [24] [25]. The deprotection mechanism begins with protonation of the carbamate carbonyl oxygen by the strong acid, enhancing electrophilicity of the carbonyl carbon [23] [25] [26]. This protonation facilitates cleavage of the oxygen-carbon bond connecting to the tert-butyl group, generating a stable tertiary carbocation [23] [25] [26].

StageChemical ProcessKey IntermediateDriving Force
Protection InstallationNucleophilic attack on Boc₂OTetrahedral intermediateCO₂ elimination
Stable Protected FormCarbamate formationN-Boc carbamateResonance stabilization
Acid-Catalyzed CleavageProtonation and t-butyl cation formationt-Butyl carbocationTertiary carbocation stability
DecarboxylationCarbamic acid formationCarbamic acidThermodynamic favorability
Final DeprotectionCO₂ elimination and amine liberationFree amineEntropy gain from gas evolution

The tertiary carbocation intermediate exhibits exceptional stability due to extensive hyperconjugation and inductive effects from the three methyl substituents [23] [25] [26]. Elimination of the tert-butyl cation results in formation of carbamic acid, which undergoes spontaneous decarboxylation to yield carbon dioxide and the free amine [23] [25] [26]. The decarboxylation step provides significant thermodynamic driving force through entropy gain from gas evolution [23] [25] [26].

Alternative deprotection methodologies include treatment with trimethylsilyl iodide followed by methanolysis, particularly useful when conventional acidic conditions prove incompatible with sensitive substrates [23]. This approach involves silylation of the carbonyl oxygen with concurrent elimination of tert-butyl iodide, followed by methanolysis of the silyl ester to generate carbamic acid [23]. Subsequent decarboxylation produces the deprotected amine through the same final mechanistic step [23].

The tert-butoxycarbonyl protecting group demonstrates remarkable stability under basic conditions, nucleophilic environments, and catalytic reduction conditions [29]. This stability profile enables selective manipulation of other functional groups while maintaining nitrogen protection [23] [29]. The acid-labile nature of the tert-butoxycarbonyl group permits orthogonal protection strategies when combined with base-labile or hydrogenolysis-sensitive protecting groups [23] [30].

Early syntheses rely on carbon–carbon bond formation at C-4 of tert-butoxy­carbonyl-protected piperidone (Scheme 1). Two representative routes are outlined in Table 1.

EntryC-4 Electrophile (step 1)Key Base / AdditiveIsolated Yield of tert-butyl 4-acetyl­piperidine-1-carboxylateReference
1Acetyl chloride with mixed anhydride activation of tert-butoxy­carbonyl-4-carboxy­piperidineTriethylamine, 0 °C → 20 °C78% [1]CN 102351780 A
2Methyl bromoacetate via Reformatsky reaction on in-situ trifluoroacetic-acid-generated iminium saltZinc, vigorous agitation, −10 °C → 0 °C71% (500 L pilot) [2]Organic Process Research & Development

Subsequent sodium borohydride reduction of the acetyl intermediate delivers the racemic hydroxyethyl product in >95% yield under ethanolic conditions at ambient temperature [3].

Novel Asymmetric Reduction Techniques for Hydroxyethyl Group Installation

Chiral alcohol formation from the prochiral ketone is now dominated by two enantioselective platforms.

Corey–Bakshi–Shibata Hydride Transfer

Reduction of tert-butyl 4-acetyl­piperidine-1-carboxylate with a borane–oxazaborolidine catalyst derived from (S)-diphenyl-prolinol affords the (1R)-hydroxyethyl product in 94–97% enantiomeric excess at 0 °C in tetrahydrofuran / borane complex [4] [5]. Catalyst loadings below 2 mol % have been demonstrated on multigram scale [6].

Ketoreductase-Driven Dynamic Kinetic Resolution

Whole-cell preparations of the ketoreductases HeCR and DbCR reduce tert-butyl 4-oxo-3-phenyl­piperidine-1-carboxylate analogues with >99% conversion and >99% enantiomeric excess; racemization of the transient enolate enables dynamic kinetic resolution and theoretical 100% yield [7]. Applying the same biocatalysts to the C-4 acetyl substrate gives 96–98% conversion and 95–98% enantiomeric excess at pH 8.0 and 30 °C (substrate 10 g L⁻¹, glucose dehydrogenase cofactor recycle) [8].

BiocatalystTemperatureSubstrate load (g L⁻¹)ConversionEnantiomeric excessReference
HeCR30 °C1098%96% (R) [8]
DbCR30 °C1097%98% (R) [8]

tert-Butoxycarbonyl Protection / Deprotection Dynamics in Multi-Step Syntheses

Protection of piperidine nitrogen with di-tert-butyl dicarbonate proceeds in methanol or aqueous ethanol at 20–25 °C, giving >90% yield and ≥99% purity after crystallisation [9].

Deprotection options are summarised in Table 2.

Reagent (conc.)SolventTemperature / TimeRecovery of free amine (%)Applicability to target compoundReference
Trifluoroacetic acid (50% v/v)Dichloromethane0 °C → 23 °C, 1 h95Large-scale iminium salt generation [2] [2]
Hydrogen chloride generated ex-situ from ammonium chloride and silicon dioxideNeat solid (solvent-free)40 °C, 1 h (microwave)92Green, solvent-free variant [10] [10]

The reversible nature of tert-butoxycarbonyl protection allowed a single-flask sequence of protection → alkylation → deprotection that shortened overall cycle time by 30% in a kilogram campaign [2].

Catalytic Systems for Stereochemical Control

Catalyst classTypical loadingStereochemical outcomeAdvantages / LimitationsReference
Oxazaborolidine (Corey–Bakshi–Shibata)1–2 mol %(1R)-alcohol, 94–97% eeBroad solvent tolerance; bench-stable pre-catalysts [4]
Ketoreductase (HeCR, DbCR)5 g dry cell weight L⁻¹(1R)-alcohol, 95–99% eeAqueous, near-ambient conditions; cofactor recycling necessary [7]
Lithium diisopropylamide / (+)-sparteine surrogate1.2 equiv / 1.3 equivConfigurationally stable α-lithio species enabling enantio­selective trappingUseful for downstream derivatisation, not direct alcohol formation [11]
Nickel hydride with phosphino-oxazoline ligand5 mol %92–95% ee in 1,2-reduction of α,β-unsaturated ketonesEmerging alternative avoiding borane [12]

Solvent and Temperature Optimization in Key Reaction Steps

TransformationOptimum solventTemperature windowObserved effect on yield / selectivityReference
Alkylation of tert-butoxy­carbonyl-4-carboxy­piperidineAcetonitrile (anhydrous)0 → 25 °CMinimal hydrolysis, 78% yield [1] [1]
Reformatsky addition to iminium salt1-Methoxy-2-propanol−10 → 0 °CSuppresses exotherm; >70% yield at 500 L [2] [2]
Corey–Bakshi–Shibata reductionTetrahydrofuran, 0.05 M0 → 5 °CEnantiomeric excess dropped by 4% when temperature exceeded 10 °C [4] [4]
Ketoreductase dynamic kinetic resolutionPhosphate buffer (pH 8.0) with 10% v/v dimethyl sulfoxide30 °CDimethyl sulfoxide above 15% decreased activity by 40% [8] [8]
tert-Butoxycarbonyl deprotection (neat)40 °C microwaveFull deprotection in 60 min; eliminates chlorinated waste [10] [10]

Key Takeaways

  • Traditional carbon–carbon bond formation at C-4 followed by stereoselective reduction remains the most versatile entry to tert-butyl 4-[(1R)-1-hydroxyethyl]piperidine-1-carboxylate.
  • The Corey–Bakshi–Shibata hydride transfer and ketoreductase-mediated dynamic kinetic resolution now provide complementary, high-ee options suitable for fine-chemical and pharmaceutical scale.
  • Careful orchestration of tert-butoxycarbonyl protection, solvent choice, and temperature control underpins both yield and stereochemical fidelity across multi-step campaigns.

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Dates

Last modified: 08-17-2023

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